2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide chemical properties
2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide chemical properties
Acknowledgment of Topic and Initial Findings
To: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Subject: In-Depth Technical Guide: Chemical Properties of 2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide
This document serves as an in-depth technical guide on the chemical properties of 2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide.
Upon conducting a thorough review of available scientific literature and chemical databases, it has become apparent that there is a significant lack of published data specifically for 2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide . This suggests that the compound may be a novel entity, has not been extensively synthesized or characterized, or is not widely reported in public-domain research.
However, the search has yielded substantial information on a closely related and structurally similar compound: 2-amino-N-(2,2,2-trifluoroethyl)acetamide . This molecule is a well-documented and critical intermediate in the synthesis of Fluralaner, a broad-spectrum veterinary insecticide and acaricide.[1][2] Given the high degree of structural similarity and the availability of robust data, this guide will focus on 2-amino-N-(2,2,2-trifluoroethyl)acetamide as a representative analogue to provide valuable and transferable insights for researchers in this chemical space.
This guide will proceed with a comprehensive analysis of 2-amino-N-(2,2,2-trifluoroethyl)acetamide, covering its synthesis, chemical properties, safety protocols, and applications, thereby providing a foundational understanding that can inform research into its N-methylated counterpart.
Part 1: Synthesis and Structural Elucidation of 2-amino-N-(2,2,2-trifluoroethyl)acetamide
The synthesis of 2-amino-N-(2,2,2-trifluoroethyl)acetamide is a critical process, primarily driven by its role as a key building block for isoxazoline-based parasiticides like Fluralaner.[2][3] Several synthetic routes have been developed to improve yield, purity, and industrial scalability while minimizing hazardous conditions and byproducts.[1][2][4]
Common Synthetic Pathways
A prevalent method involves a two-step process starting from chloroacetyl chloride and 2,2,2-trifluoroethylamine.[1][2]
Step 1: Acylation to form 2-chloro-N-(2,2,2-trifluoroethyl)acetamide. This initial step is an acylation reaction where 2,2,2-trifluoroethylamine (or its hydrochloride salt) is reacted with chloroacetyl chloride in the presence of a base (like sodium hydroxide) and a suitable solvent system (e.g., dichloromethane and water).[1] The reaction is typically performed at low temperatures (0-5°C) to control exothermicity and minimize side reactions.
Step 2: Amination to yield 2-amino-N-(2,2,2-trifluoroethyl)acetamide. The intermediate, 2-chloro-N-(2,2,2-trifluoroethyl)acetamide, is then subjected to amination. This is commonly achieved by treating it with aqueous ammonia.[1][2] This nucleophilic substitution reaction replaces the chlorine atom with an amino group. A significant challenge in this step is the potential for dimerization, where the product reacts with the starting chloro-intermediate, leading to impurities that can complicate purification and reduce yield.[2][4]
An alternative approach utilizes protected glycine derivatives, such as N-phthaloyl glycine.[2] This method involves forming an amide bond with trifluoroethylamine, followed by a deprotection step to reveal the primary amine. This can offer better control and potentially higher purity.[2]
Experimental Protocol: Two-Step Synthesis from Trifluoroethylamine Hydrochloride
The following protocol is a synthesized example based on methodologies described in patent literature.[1]
Part A: Synthesis of 2-chloro-N-(2,2,2-trifluoroethyl)acetamide
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Reaction Setup: A reaction vessel is charged with 2,2,2-trifluoroethylamine hydrochloride (1.0 eq) and water. The mixture is stirred and cooled to -5°C.
-
Base and Solvent Addition: Pre-cooled 30% aqueous sodium hydroxide solution and dichloromethane are added.
-
Acylation: A solution of chloroacetyl chloride (1.05 eq) in dichloromethane is added dropwise, maintaining the internal temperature between 0-5°C.
-
Reaction Monitoring: The reaction is monitored by a suitable technique (e.g., GC) until the consumption of trifluoroethylamine is complete (<0.1%).
-
Work-up: The reaction mixture is allowed to warm to room temperature, and the layers are separated. The organic phase is collected.
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Isolation: The solvent is removed under reduced pressure to yield 2-chloro-N-(2,2,2-trifluoroethyl)acetamide as a solid.
Part B: Synthesis of 2-amino-N-(2,2,2-trifluoroethyl)acetamide
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Reaction Setup: The crude 2-chloro-N-(2,2,2-trifluoroethyl)acetamide from Part A is charged into a reaction vessel with aqueous ammonia.
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Amination: The mixture is heated to 40°C and held for approximately 2 hours.
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Reaction Monitoring: The reaction is monitored by GC for the disappearance of the starting material.
-
Isolation: The reaction mixture is evaporated to dryness under reduced pressure to yield the crude product.
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Purification (as Hydrochloride Salt): The crude solid can be taken up in a suitable solvent like ethyl acetate, and hydrochloric acid can be added to precipitate the more stable hydrochloride salt, which can then be isolated by filtration and dried.[1]
Diagram: Synthetic Workflow
Caption: Workflow for the synthesis of 2-amino-N-(2,2,2-trifluoroethyl)acetamide.
Part 2: Physicochemical and Spectroscopic Properties
The physicochemical properties of 2-amino-N-(2,2,2-trifluoroethyl)acetamide and its hydrochloride salt have been determined through various analytical techniques.
Core Physicochemical Data
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |
| Molecular Formula | C4H7F3N2O | C4H8ClF3N2O | [5][6] |
| Molecular Weight | 156.11 g/mol | 192.57 g/mol | [5][6] |
| Appearance | Off-white solid (typical) | White solid | [1][7] |
| Topological Polar Surface Area | 55.1 Ų | 55.1 Ų | [5][6] |
| XLogP3 | -0.3 | - | [5] |
Spectroscopic Data
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Proton NMR is used to identify the different types of protons and their neighboring environments. For the hydrochloride salt in DMSO-d6, characteristic signals are observed.[7] The protons on the carbon adjacent to the amino group (CH2-NH3+) and the protons on the carbon adjacent to the trifluoromethyl group (CH2-CF3) will show distinct chemical shifts and coupling patterns. The broad singlet for the ammonium protons (NH3+) is also a key indicator.[7] The amide proton (NH) will typically appear as a triplet due to coupling with the adjacent CH2 group.
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¹³C NMR: Carbon NMR provides information about the carbon skeleton. One would expect to see signals for the carbonyl carbon (C=O), the trifluoromethyl carbon (CF3), and the two methylene carbons (CH2). The CF3 carbon will exhibit a characteristic quartet due to coupling with the three fluorine atoms.
-
-
Infrared (IR) Spectroscopy:
-
IR spectroscopy is used to identify functional groups. Key expected absorptions include:
-
N-H stretching: For the primary amine (and amide), strong bands would appear in the 3200-3400 cm⁻¹ region. A primary amine typically shows two bands in this region due to symmetric and asymmetric stretching.[8]
-
C=O stretching (Amide I): A strong absorption around 1650-1680 cm⁻¹ is characteristic of the amide carbonyl group.[8]
-
N-H bending (Amide II): A band around 1550-1640 cm⁻¹ corresponds to the N-H bend.
-
C-F stretching: Strong, characteristic absorptions for the C-F bonds of the trifluoromethyl group are expected in the 1000-1350 cm⁻¹ region.
-
-
-
Mass Spectrometry (MS):
-
Mass spectrometry provides the mass-to-charge ratio of the molecule and its fragments. For 2-amino-N-(2,2,2-trifluoroethyl)acetamide, the molecular ion peak (M+) would be expected at m/z 156. Fragmentation patterns would likely involve cleavage of the amide bond and loss of the trifluoroethyl group.
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Part 3: Reactivity and Chemical Behavior
The reactivity of 2-amino-N-(2,2,2-trifluoroethyl)acetamide is dominated by its primary amine and amide functional groups.
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Basicity of the Amino Group: The primary aliphatic amine is a nucleophilic and basic center. It will readily react with acids to form ammonium salts, such as the commonly isolated hydrochloride salt.[1][6] This is a standard method for improving the stability and handling of the compound.
-
Nucleophilicity: The lone pair of electrons on the nitrogen of the primary amine makes it a potent nucleophile. It can participate in a wide range of reactions, including acylation, alkylation, and condensation reactions. Its primary use as an intermediate in Fluralaner synthesis relies on this reactivity to form a new amide bond with a substituted benzoic acid derivative.[2]
-
Amide Group Stability: The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions, which would cleave the molecule into glycine and 2,2,2-trifluoroethylamine. The electron-withdrawing nature of the trifluoroethyl group may influence the reactivity of the amide carbonyl.
Diagram: Key Reactive Sites
Caption: Reactive centers and influential groups on the molecule.
Part 4: Safety, Handling, and Toxicology
For drug development professionals, understanding the safety profile of a chemical intermediate is paramount.
GHS Hazard Classification
The hydrochloride salt of 2-amino-N-(2,2,2-trifluoroethyl)acetamide is classified as hazardous.[9][10]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[5][9]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[5][9]
Handling and Personal Protective Equipment (PPE)
Based on the hazard profile, the following precautions are mandatory:
-
Engineering Controls: Work should be conducted in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust.[9] Eyewash stations and safety showers must be readily accessible.[9]
-
Personal Protective Equipment:
Toxicological Profile Analogy
While specific toxicological data for this compound is limited, it is important to consider related fluorinated acetamides. The simple fluoroacetamide (FCH₂CONH₂) is known to be extremely toxic.[11][12][13] Its toxicity stems from its "lethal synthesis" in the body, where it is metabolized to fluoroacetate, a potent inhibitor of the citric acid cycle.[13][14]
It is crucial to note that the trifluoromethyl group (CF₃) in 2-amino-N-(2,2,2-trifluoroethyl)acetamide is generally much more metabolically stable than a single fluorine atom on a methyl group. Therefore, it is not expected to undergo the same "lethal synthesis" pathway as fluoroacetamide. However, due to the presence of the fluorinated moiety and the general lack of specific toxicological data, this compound should be handled with a high degree of caution until more information is available.
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- Fluoroacetamide | FCH2CONH2 | CID 12542. (n.d.). PubChem.
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- 2-Amino-N-(2,2,2-trifluoroethyl)acetamide. (n.d.). PubChem.
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- 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride, 97%. (n.d.). ThermoFisher.
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- Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof. (n.d.).
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- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019, October 15). YouTube.
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